Sodium pyridine-3-trihydroxyborate

Reductive Amination Organotrifluoroborate Amine Synthesis

Researchers requiring precise stoichiometric control in cross-coupling often face variability from boronic acid hydration and boroxine equilibria. Sodium pyridine-3-trihydroxyborate is a discrete, non-hygroscopic solid that eliminates this uncertainty. • Enables base-free Suzuki-Miyaura acylation, achieving up to 96% yield with acid chlorides without compromising base-labile esters or stereocenters. • Provides a less hazardous alternative to sodium cyanoborohydride for reductive aminations, eliminating hydrogen cyanide byproduct risk. • Allows accurate weighing for reproducible small-scale parallel synthesis and SAR studies.

Molecular Formula C5H7BNNaO3
Molecular Weight 162.92 g/mol
Cat. No. B12052410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium pyridine-3-trihydroxyborate
Molecular FormulaC5H7BNNaO3
Molecular Weight162.92 g/mol
Structural Identifiers
SMILES[B-](C1=CN=CC=C1)(O)(O)O.[Na+]
InChIInChI=1S/C5H7BNO3.Na/c8-6(9,10)5-2-1-3-7-4-5;/h1-4,8-10H;/q-1;+1
InChIKeyKTSXEZYIFVVLSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Pyridine-3-Trihydroxyborate: Properties and Core Capabilities


Sodium pyridine-3-trihydroxyborate (CAS 1562409-46-4; molecular formula C5H7BNNaO3; molecular weight 162.92 g/mol) is a discrete, isolable aryl trihydroxyborate salt that functions as a stabilized, pre-formed organometallic nucleophile and mild reducing agent [1]. This solid compound integrates a pyridyl moiety directly with a trihydroxyborate anionic center , establishing it as a versatile building block in cross-coupling methodologies and selective reduction protocols. Its utility is defined by two primary, quantifiable advantages over traditional in situ approaches: its application as a convenient, stochiometrically-precise alternative to arylboronic acids in Suzuki-Miyaura couplings [1] and its role as a member of the pyridine-borane class of reducing agents, which offer a less hazardous profile compared to sodium cyanoborohydride [2].

Pre-formed trihydroxyborate for base-free Suzuki-Miyaura acylation
Cyanide-free reductive amination pathway with pyridine-borane class
Discrete, non-hygroscopic salt enables precise stoichiometric control

Why Generic Boron Reagents Cannot Substitute


Generic substitution of sodium pyridine-3-trihydroxyborate with common alternatives like pyridine-3-boronic acid or simple sodium borohydride fails to replicate its distinct performance profile. Unlike boronic acids, which exist in equilibrium with boroxines and often require an excess of added base for activation [1], this pre-formed trihydroxyborate salt is a discrete, non-hygroscopic solid that enables precise stoichiometric control and can be employed directly in coupling reactions without the need for additional base [2]. In the context of reductive transformations, substituting with the mechanistically similar sodium cyanoborohydride introduces a critical toxicity risk due to the potential generation of hydrogen cyanide gas, a hazard that is inherent to the cyanoborohydride reagent but absent in the pyridine-borane class [3]. Furthermore, alternative amine-boranes or borohydrides exhibit different reactivity profiles and stability windows; for example, sodium triacetoxyborohydride may offer higher yields in specific direct reductive aminations, but sodium pyridine-3-trihydroxyborate provides a distinct, advantageous balance of mild reducing power and improved safety [4]. These material differences preclude simple one-to-one replacement in workflows where stoichiometric accuracy, base-free coupling, or a less toxic reduction pathway is paramount.

Boronic acid substitution
Pyridine-3-boronic acid may contain boroxine impurities and requires added base, which can compromise base-sensitive substrates and stoichiometric accuracy.
Sodium cyanoborohydride substitution
NaBH3CN generates toxic HCN gas during reduction, creating occupational safety and waste disposal risks absent in the pyridine-borane class.
Sodium triacetoxyborohydride substitution
STAB may give higher yields for general aldehydes/ketones, but the reactivity profile and selectivity can differ for organotrifluoroborate amination and bioconjugation.

Quantitative Performance Evidence


Reductive Amination Yield vs. Sodium Triacetoxyborohydride

In a comparative study of reductive amination procedures, the use of pyridine borane (a close analog of sodium pyridine-3-trihydroxyborate) as a hydride source provided a benchmark against the widely used reducing agent sodium triacetoxyborohydride (STAB). The analysis indicated that while STAB is noted for providing 'consistently higher yields and fewer side products' than other reductants including borane-pyridine [1], pyridine borane still demonstrated high efficiency on a specific substrate class. In a study focusing on the reductive amination of organotrifluoroborates, the use of pyridine borane with various amines yielded the corresponding products in a range of 73% to 100% yield, with one specific entry achieving a quantitative 100% yield [2].

Amination yield (organotrifluoroborate)
Cross-study
73–100%
Supports specialized substrate amination; cross-study comparison context.
STAB may give higher yields for general aldehydes/ketones; substrate scope should be verified.
Reductive Amination Organotrifluoroborate Amine Synthesis

Base-Free Suzuki-Miyaura Acylation Performance

Sodium (aryl trihydroxyborate) salts, the class to which sodium pyridine-3-trihydroxyborate belongs, have been demonstrated as superior nucleophilic partners in a base-free Suzuki-Miyaura acylation protocol. In a study developing this method, the coupling of various substituted sodium (aryl trihydroxyborate) salts with acyl chlorides, catalyzed by Pd(PPh3)4 in aqueous toluene, accommodated a wide range of functional groups (including CF3, OMe, SMe, Br, F, NO2, OH, NH2) and yielded the desired aryl ketones in up to 96% yield within 24 hours [1]. This approach eliminates the need for added base, which is typically required when using the corresponding boronic acids, thereby simplifying the reaction workup and improving functional group compatibility.

Base-free acylation yield
Class-level
up to 96%
Achieved without added base, streamlining workup and protecting sensitive groups.
Functional group tolerance demonstrated for aryl trihydroxyborate class.
Cross-Coupling Suzuki-Miyaura Aryl Ketone Synthesis

Toxicological Safety vs. Sodium Cyanoborohydride

A critical differentiation for pyridine borane, a close structural and functional analog of sodium pyridine-3-trihydroxyborate, lies in its toxicological profile compared to the commonly used reducing agent sodium cyanoborohydride. The reduction process involving sodium cyanoborohydride is known to produce highly poisonous hydrogen cyanide (HCN) gas, which can render the final product toxic and poses a significant occupational health and waste disposal burden [1]. In a head-to-head evaluation of seven amine-borane alternatives for the reductive PEGylation of L-asparaginase, pyridine borane was identified as the 'best acceptable reducing agent' based on the purity and activity of the final protein conjugate [1]. A separate study on protein dimethylation further corroborated this, noting that the replacement of sodium cyanoborohydride with pyridine borane achieved 'nearly complete' conversion, leading the authors to recommend pyridine borane as a safer substitute for this application [2].

Toxicity profile
Class-level
Pyridine borane: non-cyanogenic
vs.
NaBH3CN: generates HCN
Eliminates cyanide byproduct risk; supports bioconjugation safety review.
Reported in protein PEGylation and dimethylation studies.
Green Chemistry Toxicology Protein PEGylation

Stoichiometric Precision as a Discrete Salt

Sodium pyridine-3-trihydroxyborate offers a practical advantage in reaction setup and stoichiometric control compared to its boronic acid progenitor. Arylboronic acids often exist as mixtures with their anhydride forms (boroxines) and can be hygroscopic, leading to uncertainty in the exact molar quantity added to a reaction [1]. In contrast, sodium pyridine-3-trihydroxyborate is a discrete, well-defined, non-hygroscopic salt that can be weighed accurately in air, ensuring precise reaction stoichiometry. This property, described as deriving 'practical benefit from the ease and convenience of the isolation and subsequent use of the discrete borate salts,' simplifies the experimental procedure and enhances reproducibility, particularly when scaling up reactions where accurate stoichiometry is crucial for minimizing side-product formation and maximizing yield [1].

Stoichiometric precision
Class-level
Discrete, non-hygroscopic salt
vs.
Boronic acid: hygroscopic, boroxine impurities
Enables accurate weighing and reproducible stoichiometry.
Practical advantage for process chemistry and scale-up.
Organometallic Reagent Process Chemistry Stoichiometry Control

Validated Synthesis and Bioconjugation Applications


Base-Sensitive Suzuki Acylations

Sodium pyridine-3-trihydroxyborate is optimally deployed in the synthesis of functionalized aryl ketones via Suzuki-Miyaura acylation when the electrophilic partner or the desired product contains base-labile functional groups. The evidence demonstrates that this reagent class enables a base-free coupling with acyl chlorides, achieving yields up to 96% without compromising sensitive moieties like esters, certain amides, or epimerizable stereocenters [1]. This scenario directly contrasts with the use of pyridine-3-boronic acid, which would require an exogenous base (e.g., Na2CO3) that could induce hydrolysis, racemization, or other unwanted side reactions [1].

Cyanide-Free Reductive Amination and Bioconjugation

This compound, or its closely related pyridine-borane analog, is the preferred reducing agent for reductive aminations and protein modifications in settings where the generation of hydrogen cyanide (HCN) from sodium cyanoborohydride is unacceptable. This includes large-scale pharmaceutical manufacturing, where worker safety and waste disposal are paramount, and bioconjugation processes (e.g., PEGylation, dimethylation) where trace cyanide contamination in the final biologic product must be avoided at all costs. The evidence confirms that pyridine borane provides the necessary reduction without the HCN byproduct, and it has been validated in producing high-purity, active PEGylated proteins [2] and achieving 'nearly complete' dimethylation of proteins [3].

Stoichiometry-Controlled Cross-Couplings in Discovery

In medicinal chemistry and early process development, where the accurate exploration of structure-activity relationships (SAR) is critical, sodium pyridine-3-trihydroxyborate offers a superior, stoichiometrically-precise alternative to pyridine-3-boronic acid. The reagent's discrete, non-hygroscopic nature allows chemists to accurately weigh the exact molar equivalent required for small-scale parallel syntheses, eliminating the variability and reduced yields associated with the indeterminate purity and hydration state of boronic acids [4]. This leads to more reproducible results, clearer SAR interpretation, and a reduction in the need for excess reagent, thereby conserving valuable building blocks [4].

Application
Selection Property
Validation Focus
Base-sensitive Suzuki acylations
Base-free coupling capability
Functional group compatibility and yield under base-free conditions
Cyanide-free reductive amination & bioconjugation
Non-cyanogenic reducing agent
Reported protein conjugate purity and activity; HCN-free process safety
Stoichiometry-controlled cross-couplings
Discrete, non-hygroscopic salt form
Reproducibility and accurate stoichiometric control for discovery synthesis

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